molecular formula C9H10O2 B6160184 (1S,3S)-2,3-dihydro-1H-indene-1,3-diol CAS No. 190897-58-6

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol

Cat. No.: B6160184
CAS No.: 190897-58-6
M. Wt: 150.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is an organic compound with the molecular formula C9H10O2 It is a diol derivative of indene, characterized by the presence of two hydroxyl groups attached to the first and third carbon atoms of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions include indene-1,3-dione (oxidation), saturated alcohols (reduction), and halogenated indene derivatives (substitution).

Scientific Research Applications

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-2,3-dihydro-1H-indene-1,3-diol: A stereoisomer with different spatial arrangement of atoms.

    Indene-1,3-dione: An oxidized form of the compound.

    3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: A structurally related compound with an amine group.

Uniqueness

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers and related compounds.

Properties

CAS No.

190897-58-6

Molecular Formula

C9H10O2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.